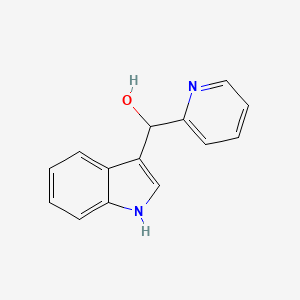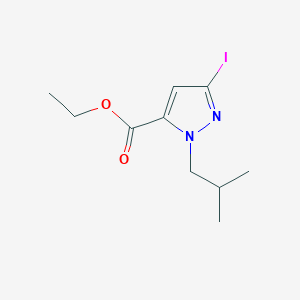![molecular formula C18H15N3O3S2 B2484763 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-97-1](/img/structure/B2484763.png)
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the benzodioxole family . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of benzodioxole compounds has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported for some compounds .Applications De Recherche Scientifique
Antifungal Applications
This compound has shown significant potential as an antifungal agent . It has been tested against a group of phytopathogenic fungi and showed interesting activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp . This suggests that it could be used in the development of new antifungal agrochemicals.
Antimicrobial Applications
Thiazole derivatives, which include the mentioned compound, have been found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . This suggests that this compound could have potential applications in the development of new antimicrobial drugs.
Antiretroviral Applications
Thiazole derivatives have also been found in Ritonavir, an antiretroviral drug . This suggests that this compound could have potential applications in the treatment of retroviral infections, such as HIV.
Antitumor or Cytotoxic Applications
Thiazole derivatives have been found in Tiazofurin, an antineoplastic (anti-tumor) drug . This suggests that this compound could have potential applications in the development of new antitumor or cytotoxic drugs.
Neuroprotective Applications
Thiazole derivatives have shown potential as neuroprotective agents . This suggests that this compound could have potential applications in the treatment of neurodegenerative diseases.
Antioxidant Applications
Thiazole derivatives have shown potential as antioxidant agents . This suggests that this compound could have potential applications in the prevention of oxidative stress-related diseases.
Mécanisme D'action
Target of Action
The compound, also known as N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, has been evaluated for its cytotoxic activity against various cancer cell lines . The primary targets of this compound appear to be cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Mode of Action
The compound interacts with its targets by inducing cytotoxic activity. Specifically, it has been found to reduce Hep3B secretions of α-fetoprotein (α-FP) . This reduction in α-FP secretion is indicative of the compound’s anticancer activity.
Biochemical Pathways
The compound’s interaction with its targets affects the biochemical pathways involved in cell proliferation and survival. It has been observed to induce arrest in the G2-M phase of the cell cycle , which is a critical phase for cell division and DNA repair. This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The compound’s action results in potent anticancer activity, particularly against the Hep3B liver cancer cell line . It induces cell cycle arrest and reduces α-FP secretion, leading to the inhibition of cancer cell growth .
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-11-4-2-3-5-13(11)9-25-18-21-20-17(26-18)19-16(22)12-6-7-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUSLTWXXAZMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)
![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)


![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)